5,7-Diiodo-8-[(propan-2-yl)oxy]quinoline
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Overview
Description
5,7-Diiodo-8-[(propan-2-yl)oxy]quinoline is a chemical compound known for its unique structure and properties. It is a derivative of quinoline, a heterocyclic aromatic organic compound. The presence of iodine atoms at the 5 and 7 positions and an isopropoxy group at the 8 position makes this compound particularly interesting for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Diiodo-8-[(propan-2-yl)oxy]quinoline typically involves the iodination of 8-hydroxyquinoline followed by the introduction of the isopropoxy group. The reaction conditions often require the use of iodine and a suitable oxidizing agent to facilitate the iodination process. The subsequent etherification step involves the reaction of the iodinated quinoline with isopropyl alcohol under acidic or basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5,7-Diiodo-8-[(propan-2-yl)oxy]quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can remove the iodine atoms, leading to deiodinated quinoline derivatives.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like thiols, amines, or alkoxides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce a variety of functionalized quinoline derivatives.
Scientific Research Applications
5,7-Diiodo-8-[(propan-2-yl)oxy]quinoline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Some derivatives are explored for their potential use in pharmaceuticals.
Industry: The compound can be used in the development of new materials with specific properties, such as dyes and pigments.
Mechanism of Action
The mechanism of action of 5,7-Diiodo-8-[(propan-2-yl)oxy]quinoline and its derivatives often involves interaction with biological macromolecules. The iodine atoms and the quinoline core can interact with enzymes and receptors, potentially inhibiting their activity. The isopropoxy group may enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
5,7-Diiodo-8-hydroxyquinoline: Similar structure but lacks the isopropoxy group.
8-Hydroxyquinoline: The parent compound without iodine atoms or the isopropoxy group.
Iodoquinol: A related compound used as an antimicrobial agent.
Uniqueness
5,7-Diiodo-8-[(propan-2-yl)oxy]quinoline is unique due to the combination of iodine atoms and the isopropoxy group, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
648896-91-7 |
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Molecular Formula |
C12H11I2NO |
Molecular Weight |
439.03 g/mol |
IUPAC Name |
5,7-diiodo-8-propan-2-yloxyquinoline |
InChI |
InChI=1S/C12H11I2NO/c1-7(2)16-12-10(14)6-9(13)8-4-3-5-15-11(8)12/h3-7H,1-2H3 |
InChI Key |
KKYKMTSYMRPXHM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=C(C2=C1N=CC=C2)I)I |
Origin of Product |
United States |
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